Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

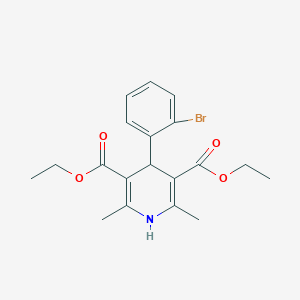

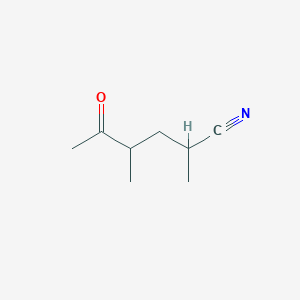

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a chemical compound with the molecular formula C9H13NO. It is also known as 2,4-dimethyl-5-oxohexanenitrile. This compound is widely used in scientific research due to its unique properties and applications.

Mécanisme D'action

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a versatile compound with a unique mechanism of action. It acts as a nucleophile in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. The compound can undergo various reactions, including aldol condensation, Michael addition, and Mannich reaction, among others. These reactions are facilitated by the presence of the carbonyl and nitrile groups in the molecule (3).

Biochemical and Physiological Effects

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) has no known biochemical or physiological effects. It is not used as a drug or medication and has no therapeutic value. However, it is important in scientific research due to its unique chemical properties and applications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in lab experiments is its versatility. The compound can undergo various reactions, making it useful in the synthesis of a wide range of organic compounds. It is also readily available and relatively inexpensive, making it an attractive option for researchers on a budget.

One of the limitations of using Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in lab experiments is its toxicity. The compound is toxic and should be handled with care. It should be stored in a cool, dry place away from heat and light. It should also be used in a well-ventilated area, and researchers should wear appropriate protective gear, including gloves and goggles.

Orientations Futures

There are several future directions for the use of Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. The compound can be used as a starting material for the preparation of novel compounds with therapeutic and agricultural applications.

Another future direction is in the development of new organic reactions. Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) can undergo various reactions, but there is still much to be learned about the mechanisms involved. Researchers can explore new reactions and develop new synthetic methods using this compound.

Conclusion

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is a versatile compound with many scientific research applications. It is used as a key intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis. The compound has a unique mechanism of action and can undergo various reactions. While it has no known biochemical or physiological effects, it is important in scientific research due to its unique chemical properties and applications. There are several future directions for the use of Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) in scientific research, including the development of new pharmaceuticals and agrochemicals and the exploration of new organic reactions.

Méthodes De Synthèse

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) can be synthesized by the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and water at 50°C for 24 hours. The resulting product is purified by recrystallization from ethanol to obtain pure Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) (1).

Applications De Recherche Scientifique

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is used in various scientific research applications. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, particularly in the preparation of α-aminophosphonates and α-aminonitriles. Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is also used as a starting material for the synthesis of various heterocyclic compounds (2).

Propriétés

Numéro CAS |

137114-73-9 |

|---|---|

Nom du produit |

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) |

Formule moléculaire |

C8H13NO |

Poids moléculaire |

139.19 g/mol |

Nom IUPAC |

2,4-dimethyl-5-oxohexanenitrile |

InChI |

InChI=1S/C8H13NO/c1-6(5-9)4-7(2)8(3)10/h6-7H,4H2,1-3H3 |

Clé InChI |

ZXADZUDENFCCHH-UHFFFAOYSA-N |

SMILES |

CC(CC(C)C(=O)C)C#N |

SMILES canonique |

CC(CC(C)C(=O)C)C#N |

Synonymes |

Hexanenitrile, 2,4-dimethyl-5-oxo- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.